(3S,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid
Description
(3S,6S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid is a chiral morpholine derivative featuring a stereochemically defined 3S,6S configuration. Key structural elements include:
- Morpholine ring: A six-membered heterocycle containing oxygen and nitrogen atoms.
- Fmoc (fluorenylmethoxycarbonyl) group: A widely used protecting group in peptide synthesis, attached via a carbamate linkage at position 4 .
- Methyl substituent: Positioned at the 6th carbon of the morpholine ring, enhancing lipophilicity and steric effects.
- Carboxylic acid: Located at position 3, enabling conjugation or further functionalization.
This compound is primarily employed as a building block in organic synthesis, particularly in the preparation of peptidomimetics or as a chiral scaffold in medicinal chemistry.
Properties
IUPAC Name |
(3S,6S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-13-10-22(19(12-26-13)20(23)24)21(25)27-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUVDADVQCWQEY-DJJJIMSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN([C@@H](CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid, commonly referred to as Fmoc-morpholine-3-carboxylic acid, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. The compound features a morpholine ring, which is known for its diverse biological interactions, and a fluorenylmethoxycarbonyl (Fmoc) protecting group that enhances its stability and reactivity.
The molecular formula of the compound is C20H19NO5, with a molecular weight of 353.374 g/mol. The following table summarizes key chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 204320-51-4 |
| Molecular Formula | C20H19NO5 |
| Molecular Weight | 353.374 g/mol |
| IUPAC Name | 4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid |
| SMILES | C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Biological Activity
The biological activity of this compound has been explored through various studies, focusing on its role in drug development and interaction with biological macromolecules.
The compound acts primarily as a building block in peptide synthesis, where the Fmoc group protects the amino function during assembly. Upon completion of peptide synthesis, the Fmoc group can be removed under basic conditions to reveal the active amino group for further reactions or biological activity. This mechanism is crucial for developing peptide-based therapeutics.
Interaction Studies
Studies have indicated that this compound may interact with proteins and nucleic acids, which is essential for understanding its therapeutic potential. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are often employed to study these interactions.
Case Studies
- Peptide Synthesis : In a study published by ACS Publications, researchers utilized Fmoc-morpholine derivatives in synthesizing cyclic peptides that exhibited improved binding affinities for specific targets compared to linear analogs .
- Drug Development : The compound has been employed in synthesizing peptide-based drugs targeting various diseases, including cancer and metabolic disorders. Its ability to form stable peptide bonds makes it an attractive candidate for therapeutic applications .
Comparative Analysis
The following table compares this compound with similar compounds:
| Compound Name | Structure Features | Unique Applications |
|---|---|---|
| N-Boc-morpholine | Contains a tert-butyloxycarbonyl group | Commonly used in peptide synthesis |
| Fluorenylmethoxycarbonyl-alanine | Amino acid derivative with Fmoc protection | Directly involved in peptide synthesis |
| (S)-2-Amino-3-methylbutanoic acid | Amino acid with potential bioactivity | Studied for protein interactions |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric and Diastereomeric Variants
a. (R)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid (CAS 204320-51-4)
- Key Difference : Stereochemistry at position 3 (R-configuration vs. S-configuration in the target compound).
- Impact : Altered spatial arrangement may affect binding affinity in chiral environments (e.g., enzyme active sites). Applications in asymmetric synthesis diverge due to enantioselectivity .
b. (3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid (CAS 62804-98-2)
- Key Difference : Substitution of the 6-methyl group with a 3,4-dichlorophenyl ring.
- Impact: Increased lipophilicity and electronic effects due to electron-withdrawing Cl substituents.
Heterocyclic Analogues
a. 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS 1380327-56-9)
- Key Difference : Replacement of the morpholine ring with an oxetane (four-membered oxygen-containing ring).
- Impact : Reduced ring strain compared to morpholine but lower conformational flexibility. Oxetanes are emerging in drug design for improving metabolic stability .
b. 5-(5’,8’-Dimethyl-9’-tert-butoxycarbonyl-9’H-carbazol-3’-yl)-thiophene-2-carbaldehyde (Compound 9c)
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
